molecular formula C24H27NO4 B1666600 Adaphostin CAS No. 241127-58-2

Adaphostin

Cat. No. B1666600
M. Wt: 393.5 g/mol
InChI Key: YJZSUCFGHXQWDM-UHFFFAOYSA-N
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Description

Adaphostin is a p210bcr/abl tyrosine kinase inhibitor (IC50 = 14 μM) that displays anti-proliferative activity in leukemia models, human prostate cancer cell line PC-3, and other cancer cell lines . It is a potent inducer of myeloid cell death .


Synthesis Analysis

Adaphostin (NSC 680410) is an analog of the tyrphostin AG957 . It was previously shown to induce Bcr/abl down-regulation followed by loss of clonogenic survival in chronic myelogenous leukemia (CML) cell lines and clinical samples .


Molecular Structure Analysis

Adaphostin is a dihydroquinone derivative . It simultaneously undergoes oxidation to the corresponding quinone and generates reactive oxygen species (ROS) under aqueous conditions .


Chemical Reactions Analysis

Adaphostin has been shown to induce apoptosis in a variety of Bcr/abl - cells, including acute myelogenous leukemia (AML) blasts and cell lines as well as chronic lymphocytic leukemia (CLL) samples . It causes intracellular peroxide production followed by DNA strand breaks .


Physical And Chemical Properties Analysis

Adaphostin has a molecular weight of 393.48 g/mol . It is a beige solid . It is soluble in DMSO to 75 mM and in ethanol to 75 mM .

Scientific Research Applications

Mitochondrial Respiration and ROS Production Adaphostin, a dihydroquinone derivative, has shown potential as an anticancer drug primarily due to its ability to generate reactive oxygen species (ROS). Notably, adaphostin concentrates up to 300-fold in cells, particularly in mitochondria, where it impedes mitochondrial respiration. This inhibition occurs at complex III, leading to ROS production and identifying it as a potential target for anticancer agents (Le et al., 2007).

Selective Activity Against Myeloid Leukemia Cells Adaphostin exhibits significant and selective activity against chronic and acute myeloid leukemia cells. Its cytotoxicity does not rely on Bcr/Abl inhibition, as previously thought, but rather on the production of ROS. Interestingly, it selectively inhibits colony growth of cells from both chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) patients (Oršolić et al., 2006).

Oxidative Stress Induction Proteomic analysis reveals that adaphostin induces oxidative stress, altering the expression of proteins involved in oxidative stress response or apoptosis induction. These include proteins like CALM, ERP29, GSTP1, and PDIA1, indicating a mechanism of action beyond Bcr/abl inhibition. The redox-active hydroquinone group in adaphostin appears to play a critical role in this process (Stockwin et al., 2007).

G1 Arrest in Prostate Cancer Cells Adaphostin has been observed to inhibit the proliferation of prostate cancer cells (PC-3) by inducing a G1 phase cell cycle arrest. This effect is associated with an increase in the expression of cell cycle inhibitors (p21 and p27), a decrease in cyclins and cyclin-dependent kinases, and a decrease in the phosphorylation of retinoblastoma protein. This signifies its potential application in treating solid tumors like prostate cancer (Mukhopadhyay et al., 2006).

Future Directions

Adaphostin has demonstrated selectivity for CML myeloid progenitors in vitro and remained active in K562 cells selected for imatinib mesylate resistance . Further studies dissecting the mechanism of ROS generation by adaphostin in imatinib resistant cells may lead to the identification of new therapeutic targets .

properties

IUPAC Name

1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZSUCFGHXQWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327719
Record name Adaphostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adaphostin

CAS RN

241127-58-2
Record name NSC 680410
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241127582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adaphostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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